![molecular formula C11H16N2O2S B1523890 N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide CAS No. 1307240-26-1](/img/structure/B1523890.png)
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide
Overview
Description
“N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide” is a chemical compound with the CAS Number: 1307240-26-1. It has a molecular weight of 240.33 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 . The InChI key is KPZCJNTYEFJSIG-UHFFFAOYSA-N .Chemical Reactions Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Antiviral Applications
Research by Selvakumar et al. (2018) explored derivatives of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide, specifically focusing on their antiviral properties. The study synthesized and characterized sulfonamide and urea derivatives, finding that certain derivatives exhibited significantly higher antiviral activity compared to a commercial antiviral drug, Ribavirin (Selvakumar et al., 2018).
Chemical Synthesis and Drug Analog Development
Research on tetrahydroisoquinolines, including those related to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide, has been conducted by Bunce et al. (2012). They focused on developing synthetic methods for creating tetrahydroisoquinolines, which are key structural elements in drugs for treating cancer, hepatitis C, CNS disorders, and psychosis (Bunce et al., 2012).
Fluorescent Thermometer Development
Cao et al. (2014) investigated the use of a compound structurally related to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide for developing a ratiometric fluorescent thermometer. This application highlights the compound's unique property of intensifying fluorescence with increasing temperature (Cao et al., 2014).
Pharmacological Profile in Epilepsy Treatment
Gitto et al. (2009) synthesized derivatives of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which are closely related to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide, to explore their anticonvulsant effects. These derivatives showed promising results as potential anticonvulsant agents (Gitto et al., 2009).
Development of Anticancer Drugs
Ghorab et al. (2016) researched chloroquinoline derivatives incorporating a sulfonamide moiety, similar to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide. These derivatives showed potential as novel anticancer agents, displaying significant cytotoxic activity against various cancer cell lines (Ghorab et al., 2016).
Safety and Hazards
Mechanism of Action
- Quinoline derivatives often interact with proteins, enzymes, or receptors. For instance, some quinolines exhibit antimalarial activity by targeting the parasite’s heme detoxification pathway .
- Quinoline derivatives often interfere with DNA replication, inhibit enzymes, or modulate receptors .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCJNTYEFJSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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